Product packaging for 3-Bromoimidazo[1,2-B]pyridazine(Cat. No.:CAS No. 18087-73-5)

3-Bromoimidazo[1,2-B]pyridazine

货号: B100983
CAS 编号: 18087-73-5
分子量: 198.02 g/mol
InChI 键: KJQVHOFAWISYDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Significance of Fused Heterocyclic Systems in Contemporary Chemistry

Fused heterocyclic systems are complex organic compounds characterized by the fusion of two or more rings, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. fiveable.meairo.co.in This structural feature imparts unique chemical and physical properties, making them highly sought after in various scientific disciplines. fiveable.me The presence of multiple heteroatoms and the specific arrangement of fused rings create distinct electronic environments and three-dimensional shapes. fiveable.me These characteristics are crucial for their interaction with biological targets, making them a cornerstone in pharmaceutical development and drug design. fiveable.me

In medicinal chemistry, fused heterocycles form the core of numerous bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. airo.co.in Their rigid structures can allow for highly specific and potent interactions with enzymes and receptors. fiveable.me In materials science, the unique electronic properties of fused heterocyclic systems are harnessed to create novel organic materials with applications in electronics, such as organic conductors and photovoltaic materials. chemimpex.commsu.edu

Overview of Imidazo[1,2-b]pyridazine (B131497) as a Privileged Scaffold for Molecular Design

The imidazo[1,2-b]pyridazine scaffold is a prominent member of the fused heterocyclic family, recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.govdntb.gov.ua This designation stems from its recurring presence in a variety of biologically active compounds. The fusion of an imidazole (B134444) ring and a pyridazine (B1198779) ring results in a bicyclic system with a unique distribution of nitrogen atoms, influencing its physicochemical properties like dipole moment and its ability to act as both a hydrogen bond donor and acceptor. dntb.gov.ua

The versatility of the imidazo[1,2-b]pyridazine core allows for the synthesis of a diverse library of derivatives with a wide range of biological activities. researchgate.netnih.gov Notably, this scaffold is the backbone of the successful kinase inhibitor ponatinib, which has spurred significant interest in exploring new imidazo[1,2-b]pyridazine-containing compounds for therapeutic applications. researchgate.netnih.gov Research has demonstrated the potential of these derivatives as anticancer, antiparasitic, antimicrobial, antiviral, antidiabetic, and antineuropathic agents. researchgate.net Furthermore, they have been investigated as ligands for imaging β-amyloid plaques in Alzheimer's disease and as protein kinase inhibitors. researchgate.netnih.govacs.org

Historical Perspectives on the Exploration of 3-Bromoimidazo[1,2-b]pyridazine

The journey of this compound is intrinsically linked to the broader exploration of the imidazo[1,2-b]pyridazine scaffold, which has been a subject of medicinal chemistry research since at least 1966. nih.gov The initial synthesis and investigation of imidazo[1,2-b]pyridazine derivatives laid the groundwork for subsequent functionalization studies. The introduction of a bromine atom at the 3-position of the imidazo[1,2-b]pyridazine core was a significant advancement, providing a reactive handle for further chemical modifications.

This bromo-derivative quickly became a valuable intermediate in organic synthesis. chemimpex.comgneechem.com Its utility lies in its ability to participate in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the introduction of a wide array of functional groups at a specific position on the heterocyclic core. gneechem.comresearchgate.net This capability has been instrumental in the synthesis of numerous compounds for drug discovery and materials science research. chemimpex.comgneechem.com For instance, this compound is a key intermediate in the synthesis of the tyrosine kinase inhibitor Ponatinib, used in the treatment of certain types of leukemia. chemicalbook.comchemicalbook.com The development and application of this compound underscore the strategic importance of halogenated heterocyclic intermediates in modern synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18087-73-5 gneechem.comnih.gov
Molecular Formula C₆H₄BrN₃ gneechem.comnih.gov
Molecular Weight 198.02 g/mol gneechem.comnih.govchemscene.com
Appearance White to light yellow powder/crystal gneechem.comhsppharma.com
Melting Point 148.0 to 152.0 °C gneechem.comchemicalbook.comhsppharma.com
Density 1.89 g/cm³ gneechem.comhsppharma.com
pKa 2.35 ± 0.30 gneechem.comchemicalbook.com
Refractive Index 1.751 gneechem.comhsppharma.com
SMILES C1=CC2=NC=C(N2N=C1)Br nih.gov
InChIKey KJQVHOFAWISYDO-UHFFFAOYSA-N nih.gov

Table 2: Key Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference(s)
Suzuki Coupling A palladium-catalyzed cross-coupling reaction that uses a boronic acid with an organohalide. It is a versatile method for forming carbon-carbon bonds. gneechem.comresearchgate.net
Sonogashira Coupling A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. It is used to form carbon-carbon bonds between sp² and sp hybridized carbon atoms. gneechem.comresearchgate.net
Heck Reaction A chemical reaction that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base and a palladium catalyst. researchgate.net
Buchwald-Hartwig Amination A chemical reaction used in organic chemistry for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. organic-chemistry.org
Stille Reaction A chemical reaction that couples an organotin compound with a variety of organic electrophiles in the presence of a palladium catalyst. researchgate.net
C-6 Amination Treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines to produce C-6 aminated products. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B100983 3-Bromoimidazo[1,2-B]pyridazine CAS No. 18087-73-5

属性

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVHOFAWISYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512053
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-73-5
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB88Q7SYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activities and Therapeutic Applications of Imidazo 1,2 B Pyridazine Derivatives

General Pharmacological Significance of Imidazo[1,2-b]pyridazine (B131497) Scaffolds

The imidazo[1,2-b]pyridazine core is a key component in a variety of compounds with a broad spectrum of pharmacological activities. nih.gov These derivatives have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antiviral, antibacterial, antiparasitic, and antidiabetic agents. researchgate.netrsc.org Furthermore, some imidazo[1,2-b]pyridazines have demonstrated utility as ligands for imaging β-amyloid plaques associated with Alzheimer's disease and as agents with locomotor activity. researchgate.netnih.gov Their wide-ranging biological effects have established them as important pharmacophores in the development of new therapeutic agents. nih.govresearchgate.net The scaffold's ability to be readily modified allows for the fine-tuning of its pharmacological profile, making it a continued focus of research in medicinal chemistry. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Extensive structure-activity relationship (SAR) studies have been conducted to understand how different functional groups influence the efficacy and selectivity of these compounds.

SAR studies have revealed that the substituents at various positions of the imidazo[1,2-b]pyridazine ring system play a crucial role in determining the biological activity. For instance, in a series of compounds evaluated for binding to β-amyloid plaques, derivatives with a 2-N,N-dimethylaminophenyl group showed desirable binding affinities. nih.gov Modifications at the 6-position of the imidazo[1,2-b]pyridazine core were found to be well-tolerated, with binding affinities (Ki) for 2-dimethylaminophenyl imidazo[1,2-b]pyridazines ranging from 10 to 50 nM. nih.gov

In the context of kinase inhibition, 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as potent inhibitors of various kinases. nih.gov For example, certain derivatives have shown selective inhibition of DYRKs and CLKs with IC50 values below 100 nM. nih.gov The nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine moiety also significantly influences activity, as seen in studies of antirhinoviral agents where oximes were found to be more potent than vinyl carboxamides. acs.org

The following table summarizes the structure-activity relationships for a series of imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques. nih.gov

CompoundSubstituent at C2Substituent at C6Binding Affinity (Ki, nM)
4 4'-Dimethylaminophenyl-SMe11.0
5 4'-Dimethylaminophenyl-OMe25.0
6 4'-Dimethylaminophenyl-Cl30.0
7 4'-Dimethylaminophenyl-F45.0
8 4'-Dimethylaminophenyl-H>1000
9 Phenyl-SMe>1000

Data sourced from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov

The position of halogen atoms and other substituents on the imidazo[1,2-b]pyridazine scaffold has a marked effect on biological activity. The introduction of a halogen at the 6-position of the pyridazine (B1198779) ring is often a key step in the synthesis of these derivatives, facilitating further functionalization. nih.gov

In the development of Tyk2 JH2 inhibitors, it was found that a (1R,2S)-2-fluorocyclopropyl group at the R2 position enhanced Tyk2 JH2 affinity by fourfold. nih.gov The presence of a fluorine atom on a pyridine (B92270) ring attached to the core could influence the planarity and polarity of the molecule, thereby affecting properties like cell permeability. nih.gov For antirhinoviral compounds, the geometry of the substituent is critical; for example, the E isomer of an oxime linker was found to be significantly more active than the Z isomer. acs.org Methylation at the 2-position of the imidazo[1,2-b]pyridazine core has been shown to improve binding affinity to DYRK1A, while larger substituents at this position or methyl groups at positions 7 and 8 were not well-tolerated. dundee.ac.uk

Various strategies have been employed to design imidazo[1,2-b]pyridazine-based ligands with improved potency and selectivity. One approach involves the use of computational methods, such as docking studies, to guide the design of new inhibitors. tandfonline.com For instance, the co-crystal structure of a derivative complexed with a kinase can reveal key interactions and inform the design of more potent and selective compounds. dundee.ac.uktandfonline.com

Another strategy is to introduce specific functional groups to exploit unique features of the target's binding site. For example, to enhance the selectivity of PIM kinase inhibitors, imidazo[1,2-b]pyridazines were designed to interact with the NH2-terminal lobe helix αC rather than the more conserved kinase hinge region, resulting in ATP-competitive but not ATP-mimetic compounds with enhanced selectivity. semanticscholar.org In the development of Tyk2 inhibitors, the introduction of a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring attached to the core led to enhanced cell permeability due to the formation of intramolecular hydrogen bonds. nih.gov

Specific Biological Targets and Modulatory Mechanisms

Imidazo[1,2-b]pyridazine derivatives have been shown to modulate the activity of several important biological targets, with a particular focus on protein kinases.

The imidazo[1,2-b]pyridazine scaffold is a common feature in many kinase inhibitors. researchgate.net These compounds have been reported to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), PIM kinases, DYRKs, CLKs, and Tyk2. nih.govdundee.ac.uksemanticscholar.orgresearchgate.net

One study identified a series of 3,6-disubstituted imidazo[1,2-b]pyridazines as potent and selective inhibitors of DYRKs and CLKs. nih.gov For example, compound 20a from this study was found to be a highly selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov Another study focused on imidazo[1,2-b]pyridazines as PIM kinase inhibitors, identifying compounds with low nanomolar potency. semanticscholar.org These inhibitors were found to be ATP-competitive but did not mimic ATP, contributing to their selectivity. semanticscholar.org

The table below presents the inhibitory activity of selected imidazo[1,2-b]pyridazine derivatives against various kinases. nih.gov

CompoundTarget KinaseIC50 (nM)
20a CLK182
20a CLK444
20a DYRK1A50
20a PfCLK132

Data sourced from a study on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. nih.gov

Furthermore, imidazo[1,2-b]pyridazine derivatives have been developed as selective inhibitors of Haspin kinase, with the best compounds exhibiting IC50 values between 6 and 100 nM. tandfonline.com Optimization of a fragment hit led to the discovery of a potent cellular inhibitor of DYRK1A with good selectivity across the kinome. dundee.ac.uk

Kinase Inhibition Profiles

PIM-1 Kinase Inhibitors

Imidazo[1,2-b]pyridazines have been identified as a family of compounds that specifically interact with and inhibit PIM kinases with potency in the low nanomolar range. nih.govnih.gov These inhibitors are ATP competitive but are not ATP mimetic, a characteristic that contributes to their enhanced selectivity compared to conventional type I kinase inhibitors. nih.gov The unique binding mode involves an interaction with the NH2-terminal lobe helix αC rather than the kinase hinge region. nih.gov

One notable example, K00135, an imidazo[1,2-b]pyridazine derivative, has demonstrated significant antileukemic activity. nih.gov Research has shown that K00135 can impair the survival of murine Ba/F3 cells that are rendered cytokine-independent by the overexpression of human PIMs. nih.gov Furthermore, it has been observed to reduce the survival and clonogenic growth of various human acute leukemia cells and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia patients, while not affecting normal umbilical cord blood mononuclear cells. nih.gov In vitro kinase assays have confirmed that these compounds inhibit the phosphorylation of downstream PIM targets. nih.gov

Table 1: Activity of Imidazo[1,2-b]pyridazine PIM Kinase Inhibitors

Compound Target Activity Cellular Effect
K00135 PIM-1 Potent inhibitor Impaired survival of leukemic cells
Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). biosynth.com Modification of the related imidazo[1,2-a]pyridine (B132010) scaffold led to the discovery of the less lipophilic imidazo[1,2-b]pyridazine series, which exhibited significant CDK inhibitory activity. biosynth.com While some compounds from both series show similar structures and CDK activity, their structure-activity relationships differ, which has been attributed to differences in their binding modes within the kinase. biosynth.com

Specifically, imidazo[1,2-b]pyridazine analogs have been developed as potent, ATP-competitive inhibitors of CDK12 and CDK13. nih.gov These kinases are crucial for regulating the transcription cycle, and their inhibition is a potential therapeutic strategy for cancers such as triple-negative breast cancer. nih.gov The lead compounds in this series have demonstrated low nanomolar activity against CDK12 and have shown antiproliferative effects in human breast cancer cell lines. nih.gov

Table 2: Imidazo[1,2-b]pyridazine Derivatives as CDK Inhibitors

Scaffold Target CDK Therapeutic Potential
Imidazo[1,2-b]pyridazine CDK2 Cancer therapy
Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as TTK, is a critical regulator of the mitotic checkpoint and is considered an attractive target in oncology due to its high expression in cancer cells. researchgate.net A property-based optimization and scaffold change from an initial imidazo[1,2-a]pyrazine (B1224502) hit led to the discovery of the imidazo[1,2-b]pyridazine-based compound 27f. researchgate.net This compound is an extremely potent and selective Mps1 inhibitor, demonstrating remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines. researchgate.net

The cocrystal structure of a related analog guided the optimization process, leading to the development of 27f, which exhibits both potent cellular activity and oral bioavailability. researchgate.net

Table 3: Potency of Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor

Compound Cellular Mps1 IC50 A549 IC50 Selectivity
Transforming Growth Factor-β Activated Kinase 1 (TAK1) Inhibitors

Transforming growth factor-β activated kinase 1 (TAK1) is a serine/threonine kinase that is overexpressed in multiple myeloma and plays a key role in cell growth, differentiation, and apoptosis. Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at the 3-position, can inhibit TAK1 at nanomolar concentrations.

A lead compound, designated as 26, was found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM, which is more potent than the known TAK1 inhibitor, takinib (B611130) (IC50 of 187 nM), under similar conditions. Compound 26 and its analogs have also demonstrated the ability to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM.

Table 4: TAK1 Inhibition by Imidazo[1,2-b]pyridazine Derivatives

Compound Target IC50 Cell Line Growth Inhibition (GI50)
26 TAK1 55 nM As low as 30 nM in MPC-11 and H929 cells
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition

The compound 3-Bromoimidazo[1,2-b]pyridazine (BIPM) has been identified as a potent inhibitor of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of the VEGFR2 signaling pathway is a well-established strategy in cancer therapy. BIPM's ability to selectively inhibit multikinase enzymes like VEGFR2 highlights its potential as an anticancer agent. nih.gov

c-Met Kinase Inhibition

While specific research on this compound as a direct inhibitor of c-Met kinase is limited, the broader class of substituted imidazo[1,2-b]pyridazines has been noted for its potential as dual inhibitors of both c-Met and VEGFR2 kinases. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is involved in cell proliferation, survival, and motility, and its dysregulation is implicated in various cancers. The development of imidazo[1,2-a]pyridine derivatives has led to the identification of potent and selective c-Met inhibitors, suggesting that the related imidazo[1,2-b]pyridazine scaffold holds promise for targeting this kinase.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a key therapeutic target for B-cell malignancies. An imidazo[1,2-b]pyridazine derivative, identified as compound 22 and named TM471-1, has been discovered as a potent and highly selective irreversible inhibitor of BTK. This compound exhibited a BTK IC50 of 1.3 nM and demonstrated excellent selectivity across a panel of 310 kinases.

Preclinical studies of compound 22 showed favorable pharmacokinetics and a robust safety profile. In a xenograft model, it significantly inhibited tumor growth, leading to complete tumor regression in a majority of the mice at a specific dose. These promising results have led to the advancement of TM471-1 into Phase I clinical trials.

Table 5: Preclinical Data for BTK Inhibitor TM471-1 (Compound 22)

Compound BTK IC50 Selectivity In Vivo Activity Clinical Status
Inhibition of Parasitic Kinases (e.g., Plasmodium falciparum CLK1, Leishmania amazonensis)

The significant divergence between parasitic and human kinases offers a promising avenue for targeted drug development. Derivatives of the imidazo[1,2-b]pyridazine scaffold have been synthesized and evaluated as inhibitors of various eukaryotic kinases, including those from protozoan parasites. nih.gov

Research has demonstrated that 3,6-disubstituted imidazo[1,2-b]pyridazines can potently inhibit Plasmodium falciparum cdc2-like kinase 1 (PfCLK1). nih.govresearchgate.net One of the most selective compounds from a studied series, compound 20a, exhibited an IC₅₀ value of 32 nM against PfCLK1. nih.govresearchgate.net In another study, a structure-guided design approach was used to enhance a series of imidazopyridazine inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). This effort yielded compounds with high affinity, achieving enzyme IC₅₀ values below 10 nM and in vitro anti-parasite EC₅₀ values as low as 12 nM. nih.gov However, subsequent investigations have suggested that the antiparasitic effects of some imidazopyridazine series may be primarily due to the inhibition of other targets, such as cyclic GMP-dependent protein kinase (PKG) or Heat Shock Protein 90 (HSP90), rather than PfCDPK1. asm.org

The same series of compounds were also assessed for their activity against Leishmania amazonensis. Several of these derivatives demonstrated anti-leishmanial activity, typically at a concentration of 10 μM. nih.govresearchgate.netresearchgate.net

Adaptor Associated Kinase 1 (AAK1) Inhibition

Adaptor Associated Kinase 1 (AAK1) has been identified as a therapeutic target for several conditions, including neuropathic pain and viral diseases. The imidazo[1,2-b]pyridazine core has been utilized by pharmaceutical companies to develop potent AAK1 inhibitors. Patents filed by Bristol Myers Squibb, for instance, describe imidazo[1,2-b]pyridazine derivatives with potent AAK1 binding and inhibition, with reported IC₅₀ values of less than 10 nM for several compounds.

Table 1: AAK1 Inhibition by Imidazo[1,2-b]pyridazine Derivatives

CompanyScaffoldPotency (IC₅₀)Therapeutic Target
Bristol Myers SquibbImidazo[1,2-b]pyridazine<10 nMAAK1
Lexicon PharmaceuticalsImidazo[1,2-b]pyridazinePotent InhibitionAAK1

Anti-Infective Properties

The imidazo[1,2-b]pyridazine framework is a key component in a variety of compounds demonstrating a broad spectrum of anti-infective activities. nih.gov These properties extend to antiparasitic, antimicrobial, antiviral, and antituberculosis applications.

Antiparasitic Activity (e.g., against Giardia lamblia, Haemonchus contortus, Toxoplasma gondii)

Derivatives of imidazo[1,2-b]pyridazine have shown significant efficacy against a range of parasitic organisms.

Giardia lamblia : In a study focused on developing novel antiparasitics, a 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold was investigated. This work led to the discovery of compounds with selective, sub-nanomolar activity against G. lamblia. The potent activity was attributed to the presence of the nitro group on the heterocyclic core.

Haemonchus contortus : A series of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives were synthesized and evaluated for their in vitro anthelmintic activity against the parasitic nematode Haemonchus contortus. The most active compounds demonstrated LD₉₉ values of 30 nM, an activity level comparable to the commercial nematocide ivermectin. publications.csiro.aucgl.org.cn

Toxoplasma gondii : A structure-based design approach has been used to develop new series of imidazo[1,2-b]pyridazines that target the calcium-dependent protein kinase-1 (CDPK1) of Toxoplasma gondii. nih.govresearchgate.net This research has identified lead compounds that block TgCDPK1 activity at low nanomolar concentrations and inhibit T. gondii growth in vitro with EC₅₀ values as low as 70 nM. nih.govresearchgate.netresearchgate.net These compounds, formulated as hydrochloride salts (e.g., SP230), were tested in murine models of acute toxoplasmosis and were found to strongly diminish the parasite burden by over 90% under certain conditions. nih.govmdpi.com

Table 2: Antiparasitic Activity of Imidazo[1,2-b]pyridazine Derivatives

ParasiteDerivative SeriesTargetPotency
Giardia lamblia3-Nitroimidazo[1,2-b]pyridazineNot specifiedSub-nanomolar IC₅₀
Haemonchus contortus2-Phenylimidazo[1,2-b]pyridazineNot specified30 nM (LD₉₉)
Toxoplasma gondiiImidazo[1,2-b]pyridazineCDPK170 nM (EC₅₀)
Antimicrobial Activity

The imidazo[1,2-b]pyridazine scaffold has been identified as a source of antibacterial agents. researchgate.net While much of the research in the broader class of related heterocycles, such as imidazo[1,2-a]pyrimidines, has shown antimicrobial effects, specific imidazo[1,2-b]pyridazine derivatives have also been noted for their activity. acs.org For example, certain derivatives have been reported to possess antimycobacterial properties, as detailed in the antituberculosis section. flinders.edu.au

Antiviral Activity (e.g., against Human Picornaviruses, Rhinovirus)

The imidazo[1,2-b]pyridazine scaffold is present in molecules with reported antiviral properties. nih.govresearchgate.net A key mechanism that may contribute to this activity is the inhibition of Adaptor Associated Kinase 1 (AAK1). AAK1 is involved in the endocytosis process that many viruses, including Hepatitis C, Dengue, Ebola, and coronaviruses, exploit to enter host cells. Inhibition of AAK1 is therefore being explored as a potential broad-spectrum antiviral strategy. While specific activity of this compound derivatives against human picornaviruses or rhinoviruses is not detailed in the reviewed literature, the established role of AAK1 in viral entry suggests a plausible avenue for future research. nih.gov

Antituberculosis Activity (e.g., against Multi-Drug Resistant and Extensively Drug-Resistant Strains, QcrB inhibitors)

Researchers have explored the imidazo[1,2-b]pyridazine scaffold for its potential against Mycobacterium tuberculosis (Mtb). A study focused on a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives identified compounds highly active against Mtb in vitro. flinders.edu.au The most effective compounds, featuring specific substitutions, exhibited MIC₉₀ values generally in the range of 0.63–1.26 μM. flinders.edu.au Another study identified an N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide with moderate activity against Mtb (MIC = 17.9 μg/mL). flinders.edu.au

The cytochrome bcc complex subunit, QcrB, is a validated target for antitubercular drugs, with the clinical trial candidate Telacebec (Q203) being a prominent inhibitor. rsc.orgacs.org Telacebec belongs to the imidazo[1,2-a]pyridine class of compounds. rsc.org While the closely related imidazo[1,2-b]pyridazine scaffold has demonstrated antitubercular activity, its primary mechanism is not definitively linked to QcrB inhibition in the same way as its imidazo[1,2-a]pyridine analogue. flinders.edu.auresearchgate.net Notably, the original patent for Q203 did not claim imidazo[1,2-b]pyridazine structures. flinders.edu.au

Table 3: Antituberculosis Activity of Imidazo[1,2-b]pyridazine Derivatives

Derivative SeriesActivity against M. tuberculosis
3-Methoxy-2-phenylimidazo[1,2-b]pyridazines0.63–1.26 μM (MIC₉₀)
N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide17.9 μg/mL (MIC)

Anti-Inflammatory Effects

Derivatives of the imidazo[1,2-b]pyridazine class have demonstrated notable anti-inflammatory properties. Research has shown that certain substituted imidazo[1,2-b]pyridazine compounds can effectively inhibit pro-inflammatory enzymes. For instance, studies on primary rat microglial cells revealed that specific derivatives significantly inhibited the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammatory processes.

The mechanism of anti-inflammatory action is often linked to the inhibition of critical signaling pathways. The Janus kinase (JAK) family, particularly Tyrosine kinase 2 (Tyk2), plays a pivotal role in signaling for cytokines like IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of autoimmune and inflammatory diseases. Potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain based on the imidazo[1,2-b]pyridazine scaffold have been developed. These compounds have shown efficacy in rat models of autoimmune disorders, such as the adjuvant-induced arthritis model, by effectively inhibiting the production of inflammatory mediators like IFNγ. This highlights the potential of this chemical class in treating a range of inflammatory and autoimmune conditions. nih.gov

Antineuropathic Applications

While direct studies on this compound for neuropathic pain are limited in publicly accessible literature, the broader imidazo-heterocycle family shows promise in this area. Neuropathic pain often involves neuroinflammation and neuronal hyperexcitability. Research into related structures, such as 1H-imidazo[4,5-b]pyridine derivatives, has identified potent inhibitors of the bromodomain and extra-terminal (BET) proteins. nih.gov These BET inhibitors were found to alleviate mechanical hypersensitivity in animal models of nerve injury by suppressing the expression of pro-inflammatory cytokines. nih.gov

Furthermore, a patent for imidazo[1,2-b]pyridazine derivatives indicates their potential utility in treating pain disorders, among other CNS conditions. google.com This suggests that the scaffold is a subject of interest in the development of novel analgesics, potentially for pain states with a neuropathic component.

Antidiabetic Research

The investigation of imidazo[1,2-b]pyridazine derivatives specifically for antidiabetic applications is not extensively documented in current research literature. However, the broader family of nitrogen-containing heterocyclic compounds is a fertile ground for antidiabetic drug discovery. For example, derivatives of pyrazolo[3,4-b]pyridine and pyrimidines have been synthesized and shown to possess α-amylase and α-glucosidase inhibitory activity, which are key targets in managing hyperglycemia. nih.gov

A review of the imidazo[1,2-b]pyridazine scaffold lists "metabolic disorders" as a potential therapeutic area, and a patent also includes metabolic disorders in its scope. google.com This suggests that while specific preclinical data on glucose modulation may not be widely published, the therapeutic potential of this scaffold in metabolic diseases like diabetes remains an area of interest for researchers.

Central Nervous System (CNS) Modulatory Activities

The imidazo[1,2-b]pyridazine scaffold and its relatives have been explored for a variety of CNS modulatory effects, ranging from sedative-hypnotics to potential diagnostics for neurodegenerative diseases.

Sedative-Hypnotic and GABAergic Activity: Substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central benzodiazepine (B76468) (Bz) receptors, which are part of the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the brain. mdpi.com Binding studies confirmed that these compounds act as full agonists at these receptors, a mechanism consistent with sedative and anxiolytic effects. mdpi.com The structurally related imidazo[1,2-a]pyrimidines have also been investigated as functionally selective ligands at the benzodiazepine binding site, further establishing the capacity of this general chemical structure to modulate GABAergic neurotransmission. nih.govresearchgate.net The review keyword "Sleeping disorders" for the imidazo[1,2-b]pyridazine scaffold corroborates this line of investigation. nih.gov

Ligands for Alzheimer's β-Amyloid Plaques: A significant area of research has been the development of imidazo[1,2-b]pyridazine derivatives as imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov These compounds were designed as isosteric analogues of other known amyloid imaging agents. nih.gov A series of derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates. The research demonstrated that specific substitutions on the imidazo[1,2-b]pyridazine core are crucial for high-affinity binding. nih.gov

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques

Compound Substituent at Position 2 Substituent at Position 6 Binding Affinity (Ki, nM)
4 4'-Dimethylaminophenyl -SCH₃ 11.0
10 4'-Aminophenyl -I 22.5
11 4'-Methylaminophenyl -I 49.2
12 4'-Hydroxyphenyl -I >1000
13 Phenyl -I >1000

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

The most promising compound from this study, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Compound 4), exhibited a high binding affinity with a Ki value of 11.0 nM, indicating its potential for development as a novel positron emission tomography (PET) radiotracer for in-vivo imaging of Aβ plaques. nih.gov

Monoamine Oxidase (MAO) Inhibition: Selective inhibitors of monoamine oxidase-B (MAO-B) are used in the management of Parkinson's disease to prevent the degradation of dopamine. While not directly imidazo[1,2-b]pyridazines, closely related pyridazinone derivatives have been synthesized and evaluated as potent and selective MAO-B inhibitors. mdpi.com Some of these compounds showed high selectivity for MAO-B over MAO-A and demonstrated the potential to cross the blood-brain barrier, making them promising candidates for treating neurodegenerative disorders. mdpi.comresearchgate.net

General Enzyme Inhibition

One of the most extensively studied properties of the imidazo[1,2-b]pyridazine scaffold is its role in enzyme inhibition, particularly targeting kinases involved in cancer and inflammation.

Kinase Inhibition: The parent compound, this compound, is a known intermediate in the synthesis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor. nih.gov It has also been identified as a potent inhibitor of several tyrosine kinases itself, including c-kit, PDGFRβ, and VEGFR2. nih.gov

More recently, a derivative of imidazo[1,2-b]pyridazine, compound 22 (TM471-1) , was identified as a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B cell receptor signaling pathway.

Table 2: Enzyme Inhibition Profile of Imidazo[1,2-b]pyridazine Derivatives

Compound/Derivative Target Enzyme(s) Reported Activity (IC₅₀/Ki) Therapeutic Area
This compound c-kit, PDGFRβ, VEGFR2 Potent Inhibitor Cancer
Ponatinib Multi-targeted Tyrosine Kinase Potent Inhibitor Cancer
Compound 22 (TM471-1) Bruton's Tyrosine Kinase (BTK) IC₅₀ = 1.3 nM B-cell Malignancies
Derivative 6 Tyrosine Kinase 2 (Tyk2) JH2 Ki = 0.086 nM Autoimmune Diseases
Pyridazinone Derivatives Monoamine Oxidase B (MAO-B) IC₅₀ = 0.17 µM (lead compound) Neurodegenerative Diseases

Data sourced from multiple preclinical studies. nih.govmdpi.comnih.gov

Receptor Interaction Studies

As mentioned previously, imidazo[1,2-b]pyridazine derivatives have been shown to be potent ligands at both central and peripheral benzodiazepine receptors. mdpi.com The interaction with central benzodiazepine receptors, part of the GABA-A receptor complex, suggests agonist activity, which is typically associated with anxiolytic and sedative effects. mdpi.com

The scaffold also interacts with the downstream signaling pathways of cytokine receptors. By inhibiting Tyk2, these compounds modulate the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are activated by receptors for key inflammatory cytokines. nih.gov This demonstrates an interaction with critical components of inflammatory receptor signaling cascades.

Preclinical and Clinical Research Development

The therapeutic promise of the imidazo[1,2-b]pyridazine scaffold has led to significant preclinical and even clinical development.

A notable success story is the derivative TM471-1 , a potent and selective BTK inhibitor. After demonstrating a favorable pharmacokinetic profile and robust safety in preclinical models, it entered Phase I clinical trials for the treatment of B-cell malignancies. In xenograft models, this compound led to complete tumor regression in a majority of the test subjects at a specified dose.

Furthermore, the development of imidazo[1,2-b]pyridazine derivatives as high-affinity ligands for β-amyloid plaques positions them as strong candidates for development into PET imaging agents. nih.gov Such agents are crucial for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of new anti-amyloid therapies.

The parent compound, this compound, serves as a crucial building block in the synthesis of established drugs like Ponatinib, underscoring the scaffold's importance in pharmaceutical manufacturing. nih.gov

In Vitro Efficacy Assessments

The in vitro efficacy of imidazo[1,2-b]pyridazine derivatives has been demonstrated across a variety of biological targets, showcasing their potential as potent inhibitors of key enzymes and proteins implicated in disease.

Researchers have synthesized and evaluated series of these derivatives, revealing significant inhibitory activities. For instance, a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives (A15-A24) showed noteworthy anti-proliferative activity against several human cancer cell lines, particularly non-small cell lung cancer lines A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM. nih.gov Within this series, compounds A17 and A18 were identified as potent mTOR inhibitors with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov Further cellular analysis confirmed that these compounds suppress the phosphorylation of key downstream effectors like AKT and S6. nih.gov

Another study focused on developing inhibitors for Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. A 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog, compound 6 , was identified as a highly potent and selective Tyk2 JH2 inhibitor. nih.gov Modifications at the C3 position and the N1-substituent on the 2-oxo-1,2-dihydropyridine ring were crucial for enhancing potency and cell permeability. nih.gov

Furthermore, certain imidazo[1,2-b]pyridazines have been assessed for their potential in neurodegenerative diseases. A series of derivatives were evaluated for their binding affinity to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov The binding affinities (Ki) for synthetic Aβ₁₋₄₀ aggregates ranged from 11.0 to over 1000 nM, with 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4 ) showing a particularly high affinity (Ki = 11.0 nM). nih.gov

Derivatives have also shown potent activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). Compound 34f displayed nanomolar inhibitory activity against both recombinant FLT3-ITD (IC50 = 4 nM) and FLT3-D835Y (IC50 = 1 nM). researchgate.net This compound was also highly effective in FLT3-ITD-positive AML cell lines, with GI50 values of 7 nM (MV4-11) and 9 nM (MOLM-13). researchgate.net

Table 1: In Vitro Efficacy of Selected Imidazo[1,2-b]pyridazine Derivatives


In Vivo Activity Studies and Animal Models

The promising in vitro results for many imidazo[1,2-b]pyridazine derivatives have been translated into significant efficacy in various animal models of human diseases.

The mTOR inhibitor A17 , which showed potent anti-proliferative activity in vitro, also demonstrated a significant anticancer effect in vivo. nih.gov Studies in an established nude mice A549 xenograft model confirmed its ability to suppress tumor growth. nih.gov

Similarly, the potent and selective Tyk2 JH2 inhibitor 6 was evaluated in a rat pharmacodynamic model. nih.gov It proved effective in a dose-dependent manner, inhibiting IL-12/IL-18 induced IFNγ production by 45% at a 1 mg/kg dose and 77% at a 10 mg/kg dose. nih.gov Furthermore, this compound was shown to be fully efficacious in a rat adjuvant-induced arthritis model, highlighting its potential for treating inflammatory and autoimmune diseases. nih.gov

Ponatinib, a well-known kinase inhibitor based on the imidazo[1,2-b]pyridazine scaffold, has shown potent tumor growth reduction in mouse models of various cancers, including those with FGFR mutations in endometrial, bladder, and gastric cancer. nih.gov In preclinical studies, Ponatinib also showed the ability to inhibit mast cell differentiation, which is relevant for vascular repair processes. nih.gov

In addition to cancer and inflammation, imidazo[1,2-b]pyridazine derivatives have shown activity in other areas. Some have been evaluated as IKKβ inhibitors, demonstrating inhibitory activity of TNFα production in mice, which is relevant for inflammatory conditions. documentsdelivered.com

Table 2: In Vivo Activity of Selected Imidazo[1,2-b]pyridazine Derivatives


Identification of Promising Therapeutic Candidates (e.g., Ponatinib)

The extensive research into the imidazo[1,2-b]pyridazine scaffold has led to the identification of several promising therapeutic candidates, the most prominent of which is Ponatinib (AP24534). researchgate.netnih.gov Ponatinib is a potent, orally active multi-tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). chemicalbook.comnih.govnih.gov

The chemical name for Ponatinib is 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide hydrochloride. nih.gov Its design incorporates the imidazo[1,2-b]pyridazine core, which was structurally optimized with a carbon-carbon triple bond at the 3-position. This specific modification was crucial to effectively target the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, a common cause of resistance to other TKI therapies. nih.govnih.gov The synthesis of Ponatinib utilizes this compound as a key intermediate building block. chemicalbook.com

Ponatinib's mechanism of action involves competing with ATP to bind to the kinase. nih.gov It is a powerful inhibitor of not only wild-type and mutated BCR-ABL but also other important kinases involved in cancer progression, such as those in the FGFR, VEGFR, and PDGFR families. nih.govnih.gov For example, it acts as a potent inhibitor of the RET transmembrane receptor tyrosine kinase, which is frequently mutated in thyroid cancers, with an IC50 value of 25.8 nM against immunopurified RET kinase. nih.gov Its remarkable efficacy in patients who are resistant to other TKIs led to its FDA approval, solidifying the therapeutic importance of the imidazo[1,2-b]pyridazine scaffold. nih.gov

Computational Approaches in the Study of 3 Bromoimidazo 1,2 B Pyridazine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This technique is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. For derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold, molecular docking has been employed to understand their binding modes within the active sites of various protein kinases, which are important targets in cancer and inflammation research.

In studies involving imidazo[1,2-b]pyridazine analogs, docking simulations have revealed key interactions with amino acid residues in the kinase binding pocket. For instance, research on related compounds has shown that the nitrogen atoms within the imidazo[1,2-b]pyridazine core can form critical hydrogen bonds with the protein's backbone, anchoring the ligand in a favorable conformation for inhibition. The bromine atom at the 3-position of 3-Bromoimidazo[1,2-b]pyridazine would be expected to occupy a specific pocket within the binding site, where it could form halogen bonds or hydrophobic interactions, potentially enhancing binding affinity and selectivity. The specific protein targets for which imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity include, but are not limited to, cyclin-dependent kinases (CDKs), Tyrosine kinase 2 (Tyk2), and various parasitic kinases. nih.govresearchgate.netnih.gov

A typical molecular docking study would involve the following steps:

Preparation of the 3D structure of this compound.

Selection and preparation of the protein target's crystal structure from a repository like the Protein Data Bank.

Execution of the docking algorithm to generate a series of possible binding poses.

Scoring and analysis of the generated poses to identify the most likely binding mode and to estimate the binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex compared to the static view provided by molecular docking. By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding pose from docking, analyze the conformational changes in both the ligand and the protein upon binding, and refine the binding mode.

For a complex of this compound with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD suggests that the binding pose is maintained. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of different regions of the protein upon ligand binding. Studies on related imidazopyridine analogs have successfully used MD simulations to confirm the stability of their complexes with protein kinases and to gain a deeper understanding of the interactions at an atomic level. nih.gov

Prediction of Binding Free Energies

A critical aspect of drug discovery is the accurate prediction of how tightly a potential drug will bind to its target. Computational methods to estimate the binding free energy provide a quantitative measure of this binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular approaches for these predictions. These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.

These calculations are typically performed on snapshots taken from an MD simulation trajectory. For this compound, this would involve calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The difference between the free energy of the complex and the sum of the free energies of the individual components provides an estimate of the binding free energy. Research on imidazopyridine inhibitors has utilized the MM/GBSA approach to corroborate docking results and provide a more accurate ranking of potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. A QSAR study on a series of imidazo[1,2-b]pyridazine derivatives would involve compiling a dataset of compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition).

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. For this compound, its contribution to the activity would be captured by the descriptors in the model. Studies on related imidazo[1,2-a]pyridines have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural requirements for their activity. nih.gov

In silico Pharmacokinetic Property Assessment

Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used in the early stages of drug discovery to predict these properties and to filter out compounds that are likely to fail later in development.

For this compound, various computational models can predict properties such as its solubility, permeability across biological membranes (like the Caco-2 cell model), potential for inhibiting or being a substrate for cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and its potential to be a substrate for transporters like P-glycoprotein. For instance, some in silico models predict whether a compound is likely to be a CYP1A2 inhibitor. nih.gov Research on imidazo[1,2-b]pyridazine derivatives has shown that modifications to the core structure can significantly impact properties like metabolic stability and permeability. nih.gov These predictive models help in prioritizing which compounds to synthesize and test experimentally.

Emerging Applications and Future Research Directions

Role in Agrochemical Development

The imidazo[1,2-b]pyridazine (B131497) core is a recognized pharmacophore not only in medicine but also in the agricultural sector. 3-Bromoimidazo[1,2-b]pyridazine serves as a key intermediate in the development of novel agrochemicals, including more effective pesticides and herbicides designed to enhance crop protection. chemimpex.com The structural features of this compound can be leveraged to create active ingredients with improved efficacy and targeted action. chemimpex.com Pyridazine (B1198779) scaffolds, in general, are considered valuable in crop protection, and methods for their selective synthesis are actively being explored to create new agents. organic-chemistry.orguzh.ch The bromine atom on the imidazo[1,2-b]pyridazine ring provides a convenient handle for synthetic chemists to perform cross-coupling reactions, enabling the introduction of diverse functional groups to fine-tune the biological activity and physical properties of the final agrochemical product. organic-chemistry.org

Applications in Material Science

The unique electronic properties of the nitrogen-rich imidazo[1,2-b]pyridazine system have drawn attention from the material science community. chemimpex.com Researchers are exploring the use of this compound as a fundamental building block for creating novel organic materials with specialized functions. chemimpex.comgneechem.com Its structure is particularly suited for constructing more complex nitrogen-containing heterocyclic systems used in organic electronics and for creating molecules with specific optoelectronic properties. gneechem.com

The potential applications in this field are diverse and include:

Organic Electronics: The compound's heterocyclic nature makes it a candidate for developing new materials for use in organic electronic devices. chemimpex.comgneechem.com

Sensors: Materials derived from this scaffold are being investigated for their potential in chemical sensor technology. chemimpex.com

Optoelectronic Functional Molecules: It serves as a functional unit in the synthesis of molecules designed for optoelectronic applications, which involve the interaction of light and electricity. gneechem.com

Application AreaRole of this compoundSource
Organic ElectronicsServes as a building block for novel materials with unique electronic properties. chemimpex.comgneechem.com
SensorsUsed to create new materials for the development of advanced sensors. chemimpex.com
Optoelectronic MaterialsActs as a functional unit for constructing molecules for optoelectronic applications. gneechem.com

Advancements in Sustainable Synthesis Protocols

Traditional methods for the synthesis of pyridazine derivatives can require harsh conditions and hazardous reagents. organic-chemistry.org Recent research has focused on developing more efficient and environmentally friendly protocols. One notable advancement is the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction to produce functionalized 3-bromo-pyridazines. organic-chemistry.orguzh.ch This method, which can employ boron trifluoride, proceeds under mild conditions and offers a greener alternative to conventional approaches. organic-chemistry.org

Furthermore, efficient methods for the functionalization of the this compound core have been developed. A study published in late 2023 detailed an optimized, high-yield synthesis for C-6 aminated 3-bromoimidazo[1,2-b]pyridazines, which are valuable intermediates for biologically active molecules. researchgate.net The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has also been instrumental in synthesizing and functionalizing the imidazo[1,2-b]pyridazine ring system from simple precursors. researchgate.net These advanced synthetic strategies not only improve yield and efficiency but also enhance the accessibility of complex derivatives for further research.

Discovery of Novel Biological Targets

This compound is a critical starting material in drug discovery, serving as a scaffold for synthesizing potent inhibitors of various enzymes, particularly protein kinases. chemimpex.comresearchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.

Derivatives of this compound have been shown to be potent inhibitors of several multi-kinase enzymes. biosynth.com This has led to the identification of specific biological targets for which this scaffold shows significant promise. The compound is also used more broadly in biochemical research to investigate enzyme inhibition and receptor interactions, which helps in the discovery and validation of new therapeutic targets. chemimpex.com

Derivative/AnalogBiological Target(s)Therapeutic AreaSource
Analogs of this compoundc-Kit, PDGFRβ, VEGFR2 (Tyrosine Kinases)Cancer biosynth.com
SGI-1776 (synthesized from related intermediates)Pim-1 KinaseCancer researchgate.net
General Imidazo[1,2-b]pyridazine MotifProtein KinasesCancer, Inflammation researchgate.net

Strategies for Overcoming Drug Resistance and Enhancing Selectivity

A major challenge in cancer therapy is the development of drug resistance, often caused by mutations in the target protein. Another challenge is achieving selectivity, where a drug affects the target protein without causing side effects from interacting with other proteins. The chemical versatility of this compound is key to developing strategies to address these issues.

The bromine atom at the 3-position is an ideal anchor for various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.orggneechem.com These reactions allow for the precise and systematic modification of the core structure. By introducing different chemical groups, medicinal chemists can:

Enhance Selectivity: Modify the molecule to fit more precisely into the binding site of the desired target kinase, reducing its ability to bind to off-target proteins. Research has noted that derivatives can "selectively" inhibit certain enzymes. biosynth.com

Overcome Resistance: Design new analogs that can effectively bind to and inhibit mutated forms of a target protein that are resistant to existing drugs. The ability to create a diverse library of compounds from a single, versatile starting material like this compound is crucial for this discovery process.

This strategic functionalization is a cornerstone of modern drug discovery, enabling the development of next-generation inhibitors with improved therapeutic profiles.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-bromoimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is often employed: (1) Bromination at the C3 position of imidazo[1,2-b]pyridazine using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. (2) Subsequent functionalization via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example, Pd-catalyzed coupling of 2-bromo-3-(4-fluorophenyl)imidazo[1,2-b]pyridazine with phenylboronic acid achieved 86% yield using DMA as solvent and K₂CO₃ as base .
  • Key Variables : Solvent polarity (DMA vs. pentan-1-ol), catalyst loading (Pd(OAc)₂), and temperature (80–120°C) critically affect regioselectivity and yield .

Q. How is ¹H/¹³C NMR spectroscopy utilized to confirm the structure of this compound derivatives?

  • Methodology : Characteristic downfield shifts for protons adjacent to bromine (C3 position) are observed. For example, in 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine, the aromatic proton at C7 resonates at δ 8.18 ppm (s, 1H), while coupling with the bromophenyl group splits signals into multiplets (δ 8.28–8.23 ppm) . ¹³C NMR typically shows C-Br coupling (~40–50 Hz) at ~120 ppm .
  • Validation : Compare spectral data with literature values (e.g., J = 9.4 Hz for H-C6 in 6-chloro derivatives) .

Q. Why is bromine introduced at the C3 position in imidazo[1,2-b]pyridazine scaffolds?

  • Rationale : Bromine acts as a directing group for cross-coupling reactions (e.g., Suzuki, Sonogashira) and enhances electrophilicity at adjacent positions. Its steric and electronic effects facilitate regioselective functionalization, critical for building pharmacophores .

Advanced Research Questions

Q. How can synthetic challenges in direct C-H functionalization of this compound be addressed?

  • Challenge : Direct arylation at C2 often fails due to steric hindrance from the bromine atom.
  • Solution : A two-step strategy: (1) Introduce a bromine at C2 via Pd-catalyzed bromination. (2) Perform Suzuki coupling with aryl boronic acids. This approach achieved 89% yield for 2,3-diarylated derivatives .
  • Optimization : Use Ba(OH)₂ as base in NMP/H₂O solvent to stabilize intermediates and reduce side reactions .

Q. What strategies improve regioselectivity in C-6 amination of this compound?

  • Methodology : Microwave-assisted amination with primary/secondary amines in DMA at 150°C for 30 minutes. For example, coupling with morpholine derivatives achieved >90% regioselectivity at C6 due to electron-withdrawing effects of bromine at C3 .
  • Analysis : Monitor reaction progress via LC-MS and confirm regiochemistry using NOE NMR experiments to distinguish C6 vs. C2 substitution .

Q. How do structural modifications of this compound impact biological activity in kinase inhibitors?

  • Case Study : Replacement of bromine with alkynyl groups (e.g., ethynyl) in BCR-ABL inhibitors (e.g., AP24534) improved binding to the T315I mutant by avoiding steric clashes with the Ile315 side chain. IC₅₀ values dropped from >1,000 nM (wild-type) to 0.7 nM .
  • SAR Insights : Bromine’s electronegativity enhances π-stacking with kinase hinge regions, while its size allows modular derivatization for optimizing pharmacokinetics .

Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound derivatives?

  • Approach : (1) Reproduce reactions using identical conditions (solvent, catalyst, temperature). (2) Use HPLC to quantify purity and side products. (3) Perform X-ray crystallography to confirm regiochemistry (e.g., distinguishing C3 vs. C2 bromination) .
  • Example : Discrepancies in yields for Pd-catalyzed arylations were resolved by optimizing solvent (DMA vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-B]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-B]pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。